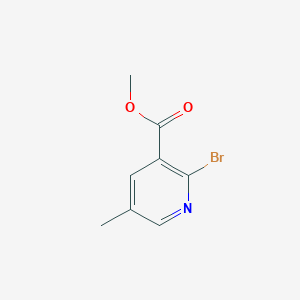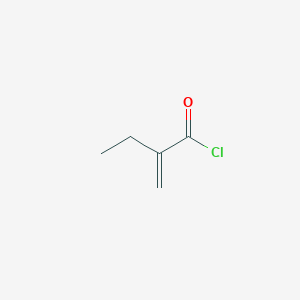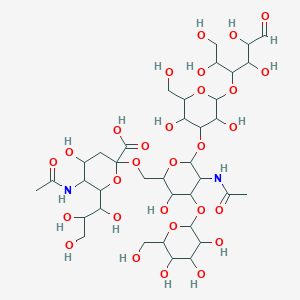
3-Fluorobenzylmagnesium chloride
Übersicht
Beschreibung
3-Fluorobenzylmagnesium chloride is a chemical compound with the molecular formula C7H6ClFMg . It is also known by other names such as MFCD01319899 and SCHEMBL1003357 . The compound has a molecular weight of 168.88 g/mol .
Molecular Structure Analysis
The molecular structure of 3-Fluorobenzylmagnesium chloride consists of a benzene ring with a fluorine atom and a methanidyl group attached to it . The methanidyl group is further connected to a magnesium ion, which is also bonded to a chloride ion . The InChI representation of the compound isInChI=1S/C7H6F.ClH.Mg/c1-6-3-2-4-7 (8)5-6;;/h2-5H,1H2;1H;/q-1;;+2/p-1 . Physical And Chemical Properties Analysis
3-Fluorobenzylmagnesium chloride has several computed properties. It has a molecular weight of 168.88 g/mol, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 3, and a rotatable bond count of 0 . Its exact mass and monoisotopic mass are both 167.9992477 g/mol . The compound has a topological polar surface area of 0 Ų, a heavy atom count of 10, and a formal charge of 0 . It has a complexity of 80 and is composed of 3 covalently-bonded units .Wissenschaftliche Forschungsanwendungen
Organic Synthesis
3-Fluorobenzylmagnesium chloride: is a valuable reagent in organic synthesis, particularly in the formation of carbon-carbon bonds. It acts as a Grignard reagent, which is essential for the synthesis of various organic compounds. It’s used to introduce the 3-fluorobenzyl group into molecules, which can be pivotal in synthesizing pharmaceuticals and agrochemicals .
Pharmaceutical Research
In pharmaceutical research, 3-Fluorobenzylmagnesium chloride plays a role in the development of new drugs. Its ability to add fluorinated aromatic compounds to a molecular framework is crucial since these fluorinated structures can enhance the biological activity and metabolic stability of potential therapeutics.
Material Science
This compound is also utilized in material science, particularly in the development of new materials with specific optical or electronic properties. The introduction of fluorinated groups can significantly alter the characteristics of materials, making them suitable for advanced applications .
Environmental Science
3-Fluorobenzylmagnesium chloride: can be used in environmental science for the synthesis of compounds that are part of sensors or materials designed to capture pollutants. Its role in creating fluorinated organic molecules can contribute to the development of more efficient and selective environmental remediation technologies .
Analytical Chemistry
In analytical chemistry, 3-Fluorobenzylmagnesium chloride is used to prepare standards and reagents that help in the quantitative and qualitative analysis of complex mixtures. Its consistent and reliable reactions ensure accurate measurements and detections in various analytical techniques .
Biochemistry Research
The compound finds its application in biochemistry research where it’s used to synthesize molecules that mimic or interfere with biological processes. This is particularly useful in the study of enzyme mechanisms and in the design of enzyme inhibitors .
Food Industry
While not a direct additive or ingredient, 3-Fluorobenzylmagnesium chloride may be involved in the synthesis of compounds used in food processing or packaging. Its derivatives could potentially be used in creating materials that have specific interactions with food components to enhance shelf life or safety .
Energy Research
Lastly, in energy research, 3-Fluorobenzylmagnesium chloride could be used in the synthesis of organic compounds that are part of solar cells, batteries, or other energy-related devices. The incorporation of fluorinated groups can improve the efficiency and durability of these devices .
Safety and Hazards
3-Fluorobenzylmagnesium chloride is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is highly flammable and harmful if swallowed . It can cause severe skin burns and eye damage, and may cause respiratory irritation . It is advised against use in food, drugs, pesticides, or biocidal products .
Wirkmechanismus
Target of Action
3-Fluorobenzylmagnesium chloride is a Grignard reagent, which are known for their strong nucleophilic properties . The primary targets of this compound are electrophilic carbon atoms, particularly those in carbonyl groups . The role of these targets is to accept the nucleophilic attack from the Grignard reagent, leading to the formation of new carbon-carbon bonds .
Mode of Action
The mode of action of 3-Fluorobenzylmagnesium chloride involves a nucleophilic attack on the electrophilic carbon atom of a carbonyl group . This results in the formation of a new carbon-carbon bond, expanding the carbon skeleton of the molecule . The magnesium atom in the Grignard reagent forms a complex with the oxygen atom of the carbonyl group, facilitating the nucleophilic attack .
Biochemical Pathways
Grignard reagents are generally used in organic synthesis to form new carbon-carbon bonds . Therefore, it can be inferred that the compound may affect biochemical pathways involving the synthesis of complex organic molecules .
Pharmacokinetics
As a Grignard reagent, it is highly reactive and unstable in aqueous environments, which would likely limit its bioavailability . It is typically used in controlled laboratory settings rather than administered in vivo .
Result of Action
The primary result of the action of 3-Fluorobenzylmagnesium chloride is the formation of new carbon-carbon bonds . This can lead to the synthesis of complex organic molecules, including pharmaceuticals and polymers . The exact molecular and cellular effects would depend on the specific reaction conditions and the other reactants involved .
Action Environment
The action of 3-Fluorobenzylmagnesium chloride is highly dependent on the environmental conditions. It is sensitive to moisture and must be handled under anhydrous conditions . The reaction typically takes place in an organic solvent, such as diethyl ether . The temperature and concentration of the reagent can also influence the reaction rate and yield .
Eigenschaften
IUPAC Name |
magnesium;1-fluoro-3-methanidylbenzene;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F.ClH.Mg/c1-6-3-2-4-7(8)5-6;;/h2-5H,1H2;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZGFEBLGGYOPML-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C1=CC(=CC=C1)F.[Mg+2].[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClFMg | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluorobenzylmagnesium chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-[(3-Methylpyridin-2-yl)methyl]piperazine](/img/structure/B1598949.png)

![benzyl N-[N-phenylmethoxycarbonyl-N'-(trifluoromethylsulfonyl)carbamimidoyl]carbamate](/img/structure/B1598953.png)







